

In-Depth Technical Guide: 1,3-Dioleoyl-2-lignoceroyl-glycerol

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Compound of Interest

Compound Name: *1,3-Olein-2-Lignocerin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structured triglyceride 1,3-Dioleoyl-2-lignoceroyl-glycerol, also referred to as **1,3-Olein-2-Lignocerin**. It details its physicochemical properties and outlines methodologies for its synthesis and analysis, serving as a critical resource for professionals in lipid research and pharmaceutical development.

Core Physicochemical Data

1,3-Dioleoyl-2-lignoceroyl-glycerol is a specific triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.

Property	Value
Molecular Formula	C63H118O6 ^{[1][2][3][4]}
Molecular Weight	971.61 g/mol ^{[1][3][4][5]}
CAS Number	869989-78-6 ^[2]
Synonyms	1,3-Dioleate-2-Lignocerate-Glycerol, TG(18:1/24:0/18:1) ^{[1][2]}
Purity	Typically >99% for research grades ^{[1][4]}
Physical State	Solid ^[1]
Storage	Freezer ^{[1][4]}

Experimental Protocols

The synthesis and analysis of structured triglycerides such as 1,3-Dioleoyl-2-lignoceroyl-glycerol require precise and controlled methodologies. Enzymatic approaches are favored for their high specificity, which minimizes the formation of unwanted byproducts.

Enzymatic Synthesis: Two-Step Protocol

The synthesis of 1,3-Dioleoyl-2-lignoceroyl-glycerol can be effectively achieved through a two-step enzymatic process utilizing a sn-1,3 specific lipase. This method allows for the specific placement of the fatty acids on the glycerol backbone.

Step 1: Enzymatic Ethanolysis of a Lignoceric Acid-Rich Triglyceride

- Objective: To produce 2-lignoceroyl-glycerol (a 2-monoacylglycerol).
- Materials:
 - Triglyceride rich in lignoceric acid (e.g., trilignocerin)
 - Dry ethanol
 - Immobilized sn-1,3 specific lipase (e.g., from *Rhizomucor miehei*)

- Organic solvent (e.g., hexane)
- Procedure:
 1. Dissolve the lignoceric acid-rich triglyceride in hexane in a temperature-controlled reactor.
 2. Add dry ethanol to the mixture.
 3. Introduce the immobilized sn-1,3 specific lipase to initiate the ethanolysis reaction.
 4. Maintain the reaction at a controlled temperature (e.g., 40-50°C) with continuous agitation for a specified duration (e.g., 8-24 hours).
 5. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 6. Upon completion, stop the reaction by filtering out the immobilized lipase.
 7. Purify the resulting 2-lignoceroyl-glycerol from the reaction mixture using column chromatography or crystallization.

Step 2: Enzymatic Esterification with Oleic Acid

- Objective: To esterify oleic acid to the sn-1 and sn-3 positions of 2-lignoceroyl-glycerol.
- Materials:
 - Purified 2-lignoceroyl-glycerol
 - Oleic acid
 - Immobilized sn-1,3 specific lipase
 - Solvent-free system or an appropriate organic solvent
- Procedure:
 1. Combine the purified 2-lignoceroyl-glycerol and an excess of oleic acid in the reactor.

2. Add the immobilized sn-1,3 specific lipase.
3. Conduct the reaction under vacuum to remove the water produced during esterification, which drives the reaction to completion.
4. Maintain the temperature (e.g., 50-60°C) and agitation for a set period.
5. Monitor the formation of the target triglyceride, 1,3-Dioleoyl-2-lignoceroyl-glycerol.
6. After the reaction, recover the enzyme by filtration.
7. Purify the final product to remove unreacted fatty acids and byproducts using techniques such as molecular distillation or chromatography.

Analytical Characterization: LC-MS/MS

The structural confirmation and quantification of 1,3-Dioleoyl-2-lignoceroyl-glycerol are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Sample Preparation:
 1. Dissolve the purified triglyceride in an appropriate solvent mixture (e.g., chloroform/methanol).
 2. Perform a lipid extraction if the analyte is in a complex biological matrix.
- Liquid Chromatography (LC) Separation:
 - Column: A reversed-phase column (e.g., C18) is commonly used for separating triglyceride species.
 - Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate is employed to elute the triglycerides based on their hydrophobicity.
- Tandem Mass Spectrometry (MS/MS) Analysis:

- Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves monitoring the transition from the precursor ion (the intact triglyceride) to specific product ions (resulting from the neutral loss of one of the fatty acid chains).
- Identification: The identity of 1,3-Dioleoyl-2-lignoceroyl-glycerol is confirmed by its retention time and the specific fragmentation pattern observed in the MS/MS spectrum.

Visualization of a Relevant Biological Pathway

Triglycerides are central to energy metabolism. The following diagram illustrates a simplified overview of the hormonal regulation of triglyceride breakdown (lipolysis) in an adipocyte.



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Caption: Hormonal Regulation of Triglyceride Lipolysis.

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